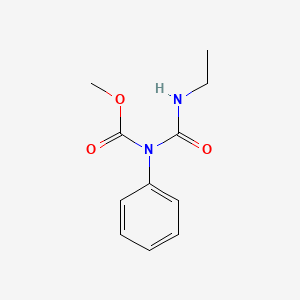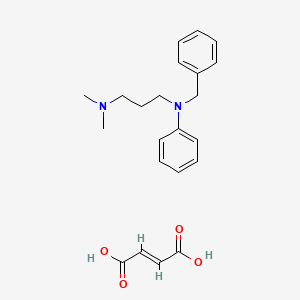
lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene is a complex organic compound that features lithium as a central element. This compound is characterized by the presence of phenylsulfanyl and prop-1-enylsulfanyl groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene typically involves the reaction of lithium with 3-phenylsulfanylprop-1-enylsulfanylbenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether, which help to stabilize the lithium intermediates.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques like chromatography and crystallization further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The phenylsulfanyl and prop-1-enylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium phenylsulfide
- Lithium prop-1-enylsulfide
- Lithium benzylsulfide
Uniqueness
Lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene stands out due to its unique combination of phenylsulfanyl and prop-1-enylsulfanyl groups attached to a benzene ring. This structure imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
Properties
CAS No. |
111742-81-5 |
|---|---|
Molecular Formula |
C15H13LiS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
lithium;3-phenylsulfanylprop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C15H13S2.Li/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13H;/q-1;+1 |
InChI Key |
GQFHTTYEKZHVJE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)S[CH-]C=CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)



![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)



![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)

